6-METHYL-5-HEPTEN-2-OL

Catalog No.
S564539
CAS No.
1569-60-4
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-METHYL-5-HEPTEN-2-OL

Ambrosia beetle trapping demands exact stereochemistry; racemic or ketone substitutes fail. SMolecule supplies 6-Methyl-5-hepten-2-ol (sulcatol) with verified enantiomeric composition tailored to target species.

  • Field-tested: 65:35 (S)/(R) ratio for G. sulcatus; enantiopure >99% for other species.
  • Dual-use: IFRA-compliant flavor & fragrance ingredient (top-note, ≤1% in concentrate) and chiral building block.
  • Bulk & lab scales available; stored under flammables protocol.

CAS Number

1569-60-4

Product Name

6-METHYL-5-HEPTEN-2-OL

IUPAC Name

6-methylhept-5-en-2-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3

InChI Key

OHEFFKYYKJVVOX-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)O

Synonyms

(±)-Sulcatol; 2-Methyl-2-hepten-6-ol; 6-Hydroxy-2-methyl-2-heptene; 6-Methyl-5-hepten-2-ol; NSC 66273; (±)-6-Methyl-5-hepten-2-ol;

Canonical SMILES

CC(CCC=C(C)C)O

The exact mass of the compound 6-Methylhept-5-en-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 ml

6-Methyl-5-hepten-2-ol (CAS 1569-60-4), commonly known as sulcatol, is an unsaturated secondary terpene alcohol utilized as a chiral building block, a species-specific insect aggregation pheromone, and a specialty flavor and fragrance agent. From a procurement standpoint, industrial and laboratory grades are typically evaluated on chemical purity (≥95% to ≥99%), stereochemical composition (racemic vs. enantiopure), and the strict absence of its oxidized precursor, sulcatone. The compound presents as a combustible liquid with a density of approximately 0.844 g/mL (at 25 °C) and a closed-cup flash point of 68 °C, necessitating standard flammable liquid storage protocols . Its dual functionality—driven by the reactive hydroxyl group and the C5-C6 double bond—makes it a targeted precursor for chemoselective synthesis and a non-interchangeable ingredient in specific biological and organoleptic formulations[1].

Procurement Fit

Chiral specification Racemic mixture or isolated enantiomers; select based on target-species research or synthesis route
Dual-role compound Flavor/fragrance ingredient and pheromone intermediate; specify end-use research context
Natural product identity Naturally occurring monoterpenoid alcohol; enantiomeric composition may affect bioactivity interpretation

Substituting 6-methyl-5-hepten-2-ol with its closely related ketone precursor (6-methyl-5-hepten-2-one, sulcatone) or a fully saturated analog (6-methyl-2-heptanol) results in operational failure in both biological and organoleptic applications. In pest management, the hydroxyl group is an absolute requirement for binding to the olfactory receptors of specific ambrosia beetles; the ketone analog fails to attract these target species and can attract non-target taxa [1]. Furthermore, chiral substitution is equally detrimental: while some target insects require a precise 65:35 mixture of (S)-(+) and (R)-(-) enantiomers, others demand >99% enantiopurity of a single stereoisomer. Procuring a generic racemic mixture for a species requiring an enantiopure lure will yield a completely inactive product in field deployments [2].

Substitution Risk

If considering
Risk context
6-Methyl-5-hepten-2-one (sulcatone)
Ketone analog belongs to a different compound class; reactivity and olfactory properties may not transfer
Achiral alcohols (e.g., 2-heptanol)
Lack stereochemical and functional-group orientation; receptor-interaction context may be lost
Different enantiomeric ratio
Bioactivity is species-specific and ratio-dependent; behavioral response may shift across ratios

Over-Reduction Risks in Synthesis

During the synthesis of 6-methyl-5-hepten-2-ol from its ketone precursor, temperature control is critical to prevent over-reduction. Vapor-phase hydrogenation over Cu/SiO2 catalysts maintains high selectivity for the target unsaturated alcohol up to 200 °C. However, exceeding 220 °C triggers C=C bond activation, shifting selectivity toward the fully saturated byproduct, 6-methyl-2-heptanol [1].

Evidence DimensionChemoselective Hydrogenation Selectivity
Target Compound DataHigh selectivity for 6-methyl-5-hepten-2-ol at ≤200 °C
Comparator Or Baseline6-methyl-2-heptanol (fully saturated byproduct)
Quantified DifferenceTemperatures >220 °C destroy the C=C bond, yielding the saturated analog instead of the target alcohol
ConditionsVapor-phase hydrogenation of sulcatone over Cu/SiO2 catalysts

Procurement teams must verify the manufacturer's synthesis route and thermal controls, as over-reduction destroys the C=C bond essential for the compound's biological and olfactory activity.

Odor Threshold Context
Cross-study comparable
~1500-fold higher threshold than sulcatone
Supports formulation-use-level differentiation
Vapor vs aqueous phase comparison; data to verify per formulation matrix

Stereospecific Pheromone Synergism

The biological efficacy of 6-methyl-5-hepten-2-ol is heavily dependent on its stereochemistry. For the ambrosia beetle Gnathotrichus sulcatus, a precise 65:35 mixture of (S)-(+) and (R)-(-) enantiomers is required to trigger a synergistic aggregation response. Neither the 100% pure (S)-(+) enantiomer nor the 100% pure (R)-(-) enantiomer elicits any behavioral response on its own [1].

Evidence DimensionBehavioral Response Rate (Aggregation)
Target Compound DataHigh aggregation response with 65:35 (S)/(R) mixture
Comparator Or Baseline100% pure (S)-(+) or (R)-(-) enantiomers
Quantified DifferencePure enantiomers yield 0% response; the 65:35 mixture is strictly required for activity
ConditionsField trapping and electrophysiological assays for Gnathotrichus sulcatus

Buyers formulating lures for specific ambrosia beetles must procure the exact enantiomeric ratio rather than defaulting to the highest available chiral purity or a generic racemate.

Field Trapping Efficacy
Head-to-head
Racemic equivalent to S-(+); R-(-) inert in M. mutatus trials
Species-specific enantiomer-response context
Field trials, 6 mg/day release rate; species-dependent interpretation

Functional Group Specificity in Olfactory Response

The secondary alcohol group of 6-methyl-5-hepten-2-ol cannot be substituted with a ketone. While sulcatol acts as a primary aggregation pheromone for Gnathotrichus species, its oxidized precursor, 6-methyl-5-hepten-2-one (sulcatone), is inactive for these beetles and instead serves as an aggregation pheromone for entirely different families, such as Curculionidae (e.g., Acrotomopus atropunctellus) [1].

Evidence DimensionTarget Species Specificity
Target Compound DataAttracts Gnathotrichus ambrosia beetles
Comparator Or Baseline6-Methyl-5-hepten-2-one (Sulcatone)
Quantified DifferenceKetone substitution completely shifts the biological target from Scolytidae to Curculionidae
ConditionsGas chromatography-mass spectrometry (GC-MS) and field olfactometry assays

Demonstrates that the secondary alcohol cannot be substituted with its cheaper ketone precursor without completely altering the product's biological target in forestry applications.

Biocatalytic Synthesis
Cross-study comparable
(R): 51% yield, 90% ee; (S): 64% yield, >90% ee
Supports chiral building-block sourcing review
Distinct biocatalytic routes; enantioselectivity context may vary by method

Fragrance Organoleptic Differentiation

In flavor and fragrance applications, 6-methyl-5-hepten-2-ol provides a distinct 'coriander, green, sweet' note. It is chemically and organoleptically distinct from heavier terpene alcohols like linalool. Procurement guidelines recommend its usage up to 1.0% in fragrance concentrates to achieve specific green top notes without the overwhelming floral/woody characteristics introduced by linalool substitution [1].

Evidence DimensionOrganoleptic Profile and Usage Limits
Target Compound DataCoriander/green/sweet notes; up to 1.0% in concentrate
Comparator Or BaselineLinalool (C10H18O Terpene Alcohol)
Quantified DifferenceProvides lighter green/sweet notes compared to linalool's heavier floral/woody profile
ConditionsIFRA-compliant fragrance formulation and sensory evaluation

Allows formulators to select sulcatol for specific green/sweet top notes where heavier terpene alcohols like linalool would alter the intended scent profile.

Enantiomer Ratio Bioactivity
Head-to-head
75:25 (R:S) showed reported repellency; other ratios inactive
Ratio-dependent olfactory response context
Olfactometer bioassay, 10 ng stimulus; species-specific interpretation
Antimicrobial Potential
Class-level
Qualitative differentiation from simple aliphatic alcohols reported
Supports multifunctional ingredient context review
Quantitative MIC data not available; source-specific review recommended

Ambrosia Beetle Lures

Utilized in forestry management to formulate highly specific aggregation pheromones. Procurement must strictly align the enantiomeric ratio with the target species, such as a 65:35 (S)/(R) mixture for G. sulcatus, to ensure field efficacy [1].

Green/Coriander Fragrance Concentrates

Acts as a critical top-note contributor in IFRA-compliant flavor and fragrance blends. It is procured for formulations requiring distinct green and sweet coriander notes, typically utilized at concentrations up to 1% in the final concentrate [2].

Chiral Precursor for Terpene Synthesis

Serves as a stereochemically defined building block in the synthesis of complex secondary metabolites. The presence of both the reactive hydroxyl group and the C=C double bond allows for downstream functionalization, provided that thermal limits (≤200 °C) are respected during upstream processing to prevent over-reduction [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ambrosia beetle monitoring research
Enantiomeric composition context
Species-specific field-trap response review
Aphid repellent formulation research
Enantiomeric ratio specification
Ratio-dependent olfactometer response validation
Chiral building-block synthesis
Enantiomeric purity review
Stereochemical fidelity in downstream synthetic steps
Flavor and fragrance compounding
Olfactory potency differentiation
Odor threshold and use-level context in target matrix

XLogP3

2.3

Boiling Point

175.0 °C

Other CAS

1569-60-4
4630-06-2

Wikipedia

Sulcatol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

5-Hepten-2-ol, 6-methyl-: ACTIVE

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